Structural Uniqueness Relative to Cardiotonic Imidazolones: Absence of the 4-Methylthio-Benzoyl or 4-Ethyl Motif
The target compound incorporates a 2-(imidazol-1-yl)pyridine-4-carbonyl substituent, distinguishing it from the prototypical cardiotonic imidazolones MDL 17043 (which bears a 4-methylthiobenzoyl group) and MDL 19205 (which bears a 4-ethyl substituent on the imidazolone ring) . While these analogs are established PDE3 inhibitors with well-characterized inotropic profiles, the target compound's distinct substitution pattern has not been functionally characterized, and no PD or PK data are available for direct comparison. This structural divergence indicates that activity cannot be extrapolated from the cardiotonic series.
| Evidence Dimension | Structural substitution pattern at imidazolone 4- and 5-positions |
|---|---|
| Target Compound Data | 4-(2-imidazol-1-ylpyridine-4-carbonyl); 5-methyl |
| Comparator Or Baseline | MDL 17043: 4-methyl-5-[4-(methylthio)benzoyl]; MDL 19205: 4-ethyl-5-(4-pyridinylcarbonyl) |
| Quantified Difference | Qualitative; functional activity data not available for target compound |
| Conditions | Not applicable |
Why This Matters
For procurement decisions, this structural distinction precludes the assumption that the target compound shares the PDE3-inhibitory or cardiotonic properties of MDL 17043 or MDL 19205, preventing misapplication in cardiovascular research.
- [1] Wada, Y., & Taira, N. (1986). Comparative study of MDL 17043 and MDL 19205, new positive inotropic agents, by use of isolated, blood-perfused dog-heart preparations. Heart and Vessels, 2(1). Scilit. View Source
